4-Chloro-N-(2-(2-((5-methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)benzamide
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Overview
Description
4-Chloro-N-(2-(2-((5-methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group and a hydrazino group linked to a furan ring. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-(2-((5-methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then reacted with 5-methyl-2-furaldehyde under acidic conditions to yield the final product. The reaction conditions often include solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-(2-((5-methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazino group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Chloro-N-(2-(2-((5-methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-(2-((5-methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, altering their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2-(2-((5-methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)benzamide
- 4-Chloro-N-(2-(2-((5-methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)benzenesulfonohydrazide
- 4-Chloro-N-(2-(2-((5-methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)benzohydrazide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and hydrazino groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H14ClN3O3 |
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Molecular Weight |
319.74 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C15H14ClN3O3/c1-10-2-7-13(22-10)8-18-19-14(20)9-17-15(21)11-3-5-12(16)6-4-11/h2-8H,9H2,1H3,(H,17,21)(H,19,20)/b18-8+ |
InChI Key |
BHIPEJYUBDEWIP-QGMBQPNBSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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